3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid
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Overview
Description
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid is a compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with an acrylic acid moiety, making it a unique and interesting compound for scientific research.
Preparation Methods
The synthesis of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-allyloxyanilines with DABCO-bis(sulfur dioxide) and aryl propiolates . During the reaction process, a 2-allyloxyaryl radical is generated in situ, which undergoes intramolecular addition to form the benzofuran ring. This intermediate is then further reacted with sulfur dioxide to produce the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.
Substitution: Substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid can be compared with other benzofuran derivatives, such as 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid and 3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid . These compounds share similar structural features but may exhibit different biological activities and chemical reactivities due to variations in the position of the acrylic acid moiety on the benzofuran ring .
3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid: Similar structure but with the acrylic acid moiety at the 5-position.
3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid: Similar structure but with the acrylic acid moiety at the 7-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+ |
InChI Key |
FHTSAGOARGRHBB-SNAWJCMRSA-N |
Isomeric SMILES |
C1COC2=CC=CC(=C21)/C=C/C(=O)O |
Canonical SMILES |
C1COC2=CC=CC(=C21)C=CC(=O)O |
Origin of Product |
United States |
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